

In-Depth Technical Guide: 1,2,4,5-Tetrafluoro-3nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,4,5-Tetrafluoro-3-nitrobenzene

Cat. No.: B1580417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluoro-3-nitrobenzene is a polyfluorinated nitroaromatic compound. Its structure, featuring a highly electron-deficient aromatic ring, makes it a subject of interest in synthetic organic chemistry. The presence of four fluorine atoms and a nitro group significantly influences the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

While specific experimental data for **1,2,4,5-tetrafluoro-3-nitrobenzene** is not extensively documented in publicly available literature, its properties can be estimated based on computational data and comparison with structurally similar compounds.

Table 1: Physicochemical Properties of **1,2,4,5-Tetrafluoro-3-nitrobenzene** and Related Compounds



Property	1,2,4,5- Tetrafluoro-3- nitrobenzene	1,2,3,5- Tetrafluoro-4- nitrobenzene (Isomer)	1-Fluoro-3- nitrobenzene (Related Compound)	1,2,4,5- Tetrachloronitr obenzene (Analogue)
IUPAC Name	1,2,4,5- tetrafluoro-3- nitrobenzene[1]	1,2,3,5- tetrafluoro-4- nitrobenzene[2]	1-Fluoro-3- nitrobenzene[3]	1,2,4,5- Tetrachloro-3- nitrobenzene[4]
CAS Number	6257-03-0[1]	314-41-0[2]	402-67-5[3]	117-18-0[4]
Molecular Formula	C ₆ HF ₄ NO ₂ [1]	C ₆ HF ₄ NO ₂ [2]	C ₆ H ₄ FNO ₂ [3]	C6HCl4NO2[4]
Molecular Weight	195.07 g/mol [1]	195.07 g/mol [2]	141.10 g/mol [3]	260.88 g/mol [4]
Melting Point	Not Reported	Not Reported	1.7 °C[3]	99 °C[4]
Boiling Point	Not Reported	Not Reported	205 °C[3]	304 °C (decomposes)[4]
Computed XLogP3	2.3[1]	2.3[2]	Not Applicable	Not Applicable

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,2,4,5-tetrafluoro-3-nitrobenzene**. While a comprehensive public database of its spectra is not readily available, the expected spectroscopic features can be inferred.

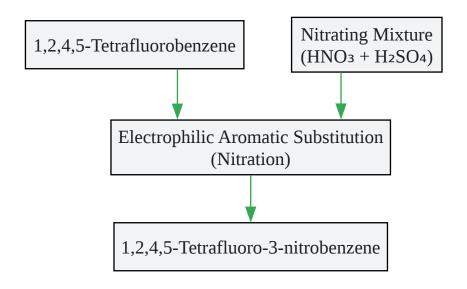
- ¹H NMR: A single signal for the aromatic proton is expected, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.
- ¹³C NMR: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached fluorine and nitro groups.
- 19F NMR: Two distinct signals for the two sets of non-equivalent fluorine atoms are expected.
- Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 195.07.



Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-F, C=C (aromatic), and
 N-O (nitro group) stretching vibrations would be present.

Synthesis and Reactivity Synthesis

The most probable synthetic route to **1,2,4,5-tetrafluoro-3-nitrobenzene** is the electrophilic nitration of **1,2,4,5-tetrafluorobenzene**.



Click to download full resolution via product page

Figure 1: Proposed synthesis workflow for **1,2,4,5-tetrafluoro-3-nitrobenzene**.

Experimental Protocol: General Procedure for Nitration of Aromatic Compounds

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The following is a general protocol that could be adapted for the synthesis of **1,2,4,5-tetrafluoro-3-nitrobenzene**.

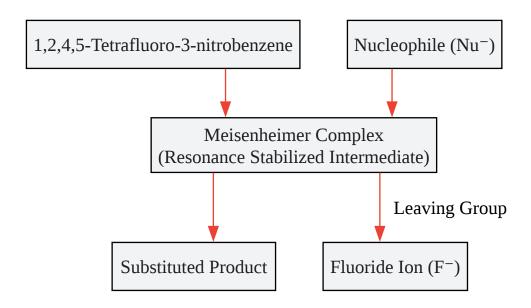
- Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid.
- Reaction: To the cooled nitrating mixture, add 1,2,4,5-tetrafluorobenzene dropwise, ensuring the temperature is maintained below 50°C to minimize the formation of dinitro products.



- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity

The electron-withdrawing nature of the four fluorine atoms and the nitro group makes the aromatic ring of **1,2,4,5-tetrafluoro-3-nitrobenzene** highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to its displacement.



Click to download full resolution via product page

Figure 2: Generalized pathway for nucleophilic aromatic substitution.

Applications in Drug Development and Research

While specific applications of **1,2,4,5-tetrafluoro-3-nitrobenzene** in drug development are not widely reported, its structural motifs—the polyfluorinated benzene ring and the nitro group—are



of significant interest in medicinal chemistry.

- Fluorinated Building Blocks: The introduction of fluorine into drug molecules can enhance
 their metabolic stability, binding affinity, and lipophilicity.[5] Polyfluorinated compounds like
 1,2,4,5-tetrafluoro-3-nitrobenzene can serve as versatile building blocks for the synthesis
 of more complex fluorinated drug candidates.
- Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities and are key components in some existing drugs.[6] The nitro group can be a pharmacophore itself or can be readily converted into other functional groups, such as amines, which are prevalent in pharmaceuticals.

The reactivity of **1,2,4,5-tetrafluoro-3-nitrobenzene** in nucleophilic aromatic substitution reactions makes it a potentially useful scaffold for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

1,2,4,5-Tetrafluoro-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its reactivity, governed by the strong electron-withdrawing effects of its substituents, makes it a valuable tool for the introduction of polyfluorinated moieties in the synthesis of novel organic molecules. Further research into its specific reactions and applications is warranted to fully explore its utility in materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,2,4,5-Tetrafluoro-3-nitrobenzene | C6HF4NO2 | CID 567534 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,5-Tetrafluoro-4-nitrobenzene | C6HF4NO2 | CID 67566 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. 1-Fluoro-3-nitrobenzene 97 402-67-5 [sigmaaldrich.com]
- 4. 1,2,4,5-Tetrachloro-3-nitrobenzene Wikipedia [en.wikipedia.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,2,4,5-Tetrafluoro-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580417#iupac-name-for-1-2-4-5-tetrafluoro-3-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com